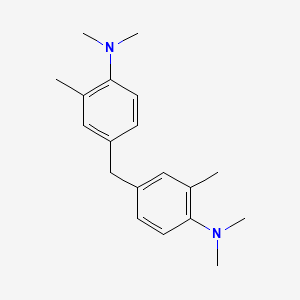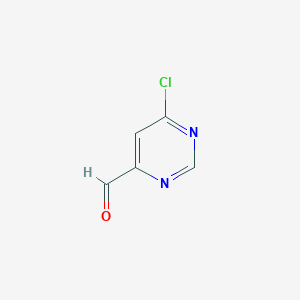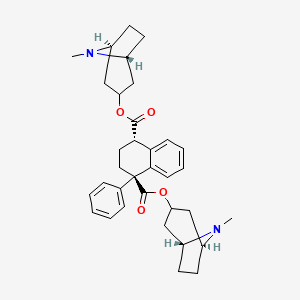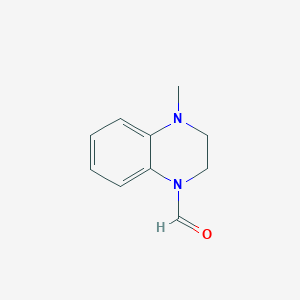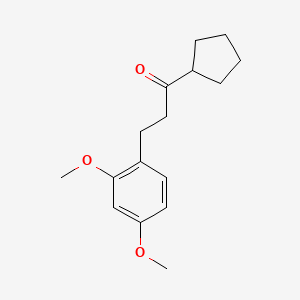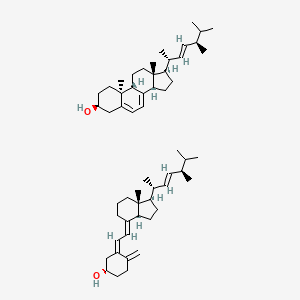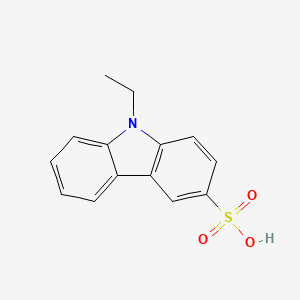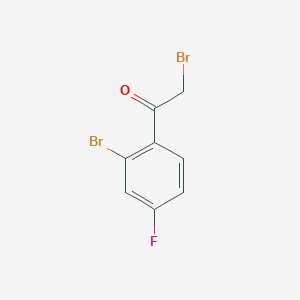
2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H6BrFO . It is also known by other names such as 2-Bromo-4’-fluoroacetophenone, 4-Fluorophenacyl bromide, and 2-Bromo-1-(4-fluorophenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone can be represented by the IUPAC name 2-bromo-1-(4-fluorophenyl)ethanone . The InChI representation is InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 . The Canonical SMILES representation is C1=CC(=CC=C1C(=O)CBr)F .Aplicaciones Científicas De Investigación
Molecular Structure and Analysis
The molecular structure, vibrational frequencies, and vibrational assignments of compounds structurally related to 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone have been extensively studied. Investigations using Gaussian09 software and various calculation methods have provided insights into the optimized molecular structure, agreeing with experimental infrared bands and XRD data. The stability of these molecules arises from hyper-conjugative interactions and charge delocalization, analyzed through NBO analysis. HOMO and LUMO analyses reveal the intramolecular charge transfer, while molecular electrostatic potential studies indicate the distribution of negative and positive charges across the molecule. First hyperpolarizability calculations suggest potential applications in nonlinear optics, and molecular docking studies indicate potential inhibitory activity against TPII, suggesting anti-neoplastic properties (Mary et al., 2015).
Synthetic Applications and Methodologies
Research has also focused on the synthesis and identification of compounds similar to 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone, exploring their potential applications. The synthesis of such compounds involves various analytical techniques, including NMR spectroscopy, chromatography, and high-resolution mass spectrometry. These studies not only confirm the identity of synthesized compounds but also provide a foundation for understanding their chemical properties and potential applications in fields such as nonlinear optics and medicinal chemistry (Power et al., 2015).
Hydrogen Bonding and Structural Analysis
Compounds with structural similarities to 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone have been analyzed for their hydrogen-bonding patterns, particularly in enaminones. Studies reveal bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. Weak interactions such as C-H...Br contribute to the stabilization of crystal structures, providing insights into the molecular arrangement and potential applications in material science and crystal engineering (Balderson et al., 2007).
Chemoselectivity and Synthetic Chemistry
The chemoselectivity in the formation of Grignard reagents from dihalogenated compounds has been explored, providing insights into the reactivity and synthesis of fluorinated compounds. These studies not only shed light on the synthetic pathways but also have implications for the development of novel synthetic methodologies, potentially applicable in the synthesis of complex organic molecules and fluorinated compounds for various applications (Hein et al., 2015).
Propiedades
IUPAC Name |
2-bromo-1-(2-bromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGCKWMUTQKRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619043 | |
| Record name | 2-Bromo-1-(2-bromo-4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone | |
CAS RN |
594810-90-9 | |
| Record name | 2-Bromo-1-(2-bromo-4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

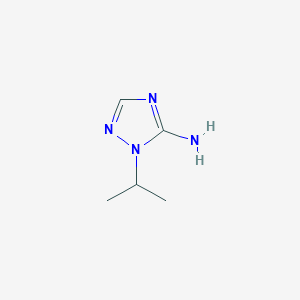
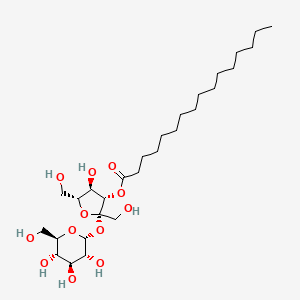
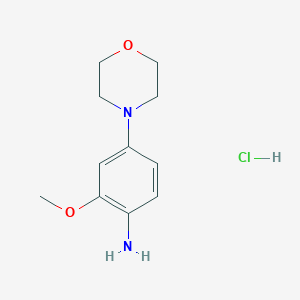
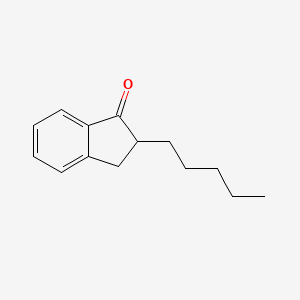
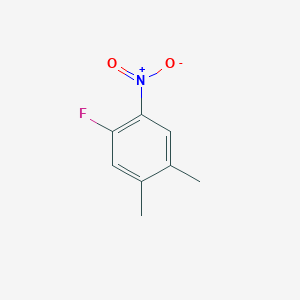
![4-[4-(Trifluoromethyl)phenyl]thiazole-2-thiol](/img/structure/B1612183.png)
